

# 1-Hydroxy-2-naphthoate CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Hydroxy-2-naphthoate

Cat. No.: B8527853

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## Technical Guide: 1-Hydroxy-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Hydroxy-2-naphthoic acid, a compound of interest in various scientific and drug development fields. This document outlines its chemical properties, synthesis, biological significance, and relevant experimental protocols.

## Core Chemical Data

1-Hydroxy-2-naphthoic acid, also known by synonyms such as 1-Naphthol-2-carboxylic acid and Xinafoic acid, is a key intermediate in organic synthesis and a metabolite in microbial degradation pathways.<sup>[1][2]</sup> The compound is structurally related to 2-naphthoic acid and is the conjugate acid of **1-hydroxy-2-naphthoate**.<sup>[1][2]</sup> It presents as a beige to brown-grey powder.<sup>[1]</sup>

Identifier	Value	Source
CAS Number	86-48-6	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>11</sub> H <sub>8</sub> O <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	188.18 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	195-200 °C (decomposes)	<a href="#">[1]</a>
Solubility	Sparingly soluble in hot water; readily soluble in alkali and ethanol.	<a href="#">[1]</a>

## Synthesis Protocol

A common method for the preparation of 1-Hydroxy-2-naphthoic acid is through the carboxylation of a potassium naphtholate under anhydrous conditions. The following protocol is based on a patented process:

Materials:

- alpha-Naphthol
- Dibutyl carbitol
- 45% aqueous potassium hydroxide solution
- Carbon dioxide

Procedure:

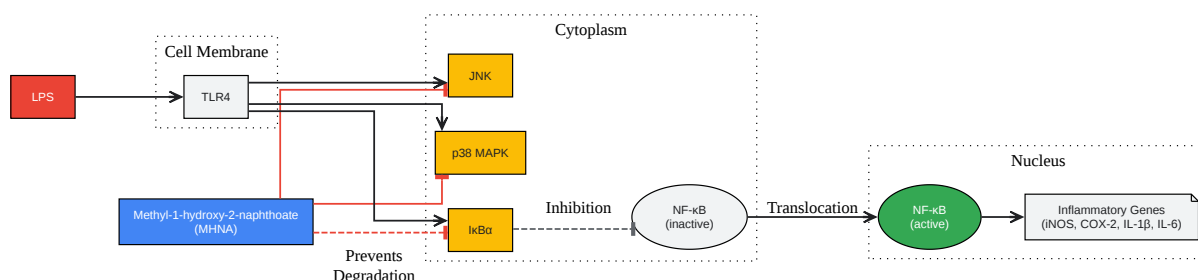
- Charge a reaction flask equipped with a stirrer and distillation column with approximately 20 grams of alpha-naphthol and 200 grams of dibutyl carbitol.
- While stirring at approximately 25°C, add about 16.8 grams of a 45% aqueous potassium hydroxide solution to the mixture to form potassium alpha-naphtholate.

- Once the formation of the potassium alpha-naphtholate is complete, distill the resulting suspension at a pressure of about 25 mm Hg and a temperature of about 135°C to remove the water.
- After the removal of water, cool the reaction mixture to about 100°C and introduce carbon dioxide at a pressure of approximately 100 p.s.i.g.
- Maintain the reaction mixture at this temperature and pressure for about four hours.
- Upon completion of the reaction, the desired 1-hydroxy-2-naphthoic acid can be recovered from the reaction mixture.[3]

## Biological Significance and Signaling Pathways

1-Hydroxy-2-naphthoic acid is a notable intermediate in the microbial degradation of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene and naphthalene.[4][5] Its accumulation can be toxic to microorganisms, potentially inhibiting the bioremediation of PAH-contaminated environments.[6]

While direct studies on the signaling pathways of 1-Hydroxy-2-naphthoic acid are limited, research on its derivative, methyl-**1-hydroxy-2-naphthoate** (MHNA), has shed light on its potential anti-inflammatory properties. MHNA has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in murine macrophages. This inhibition is achieved through the suppression of key signaling pathways, including NF-κB, JNK, and p38 MAPK.[7]



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Caption: Inhibition of LPS-induced inflammatory pathways by Methyl-**1-hydroxy-2-naphthoate**.

## Experimental Protocols for Derivative Synthesis and Biological Assays

The following are generalized protocols for the synthesis of 1-Hydroxy-2-naphthoic acid derivatives and their subsequent biological evaluation, which can be adapted for specific research needs.

### Synthesis of 1-Naphthoic Acid Amides

This protocol describes the synthesis of amides from 1-naphthoic acid via an acyl chloride intermediate.

Materials:

- 1-Naphthoic acid
- Thionyl chloride (SOCl<sub>2</sub>) or Oxalyl chloride
- Appropriate amine (R<sub>1</sub>R<sub>2</sub>NH)

- Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
- Triethylamine (TEA) or other non-nucleophilic base
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- **Acid Chloride Formation:** In a round-bottom flask, dissolve 1-naphthoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at  $0^\circ\text{C}$ . Stir the reaction at room temperature for 2-4 hours, monitoring completion by TLC.
- **Removal of Excess Reagent:** Remove the solvent and excess thionyl chloride under reduced pressure.
- **Amide Coupling:** Dissolve the crude 1-naphthoyl chloride in anhydrous DCM and cool to  $0^\circ\text{C}$ . In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add the amine solution dropwise to the acyl chloride solution.
- **Work-up and Purification:** After the reaction is complete, wash the mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.<sup>[8]</sup>

## General Protocol for Cell Viability Assay (MTT Assay)

This protocol can be used to assess the cytotoxic effects of 1-Hydroxy-2-naphthoic acid derivatives on cell lines.

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

- **Compound Treatment:** Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- **MTT Addition:** Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
- **Formazan Solubilization:** Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.[8]

## General Protocol for Antimicrobial Assay (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Procedure:

- **Compound Dilution:** Prepare serial two-fold dilutions of the test compounds in a suitable broth (e.g., Mueller-Hinton Broth) in a 96-well plate.
- **Inoculation:** Add a standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
- **Incubation:** Incubate the plates at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[8]

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- To cite this document: BenchChem. [1-Hydroxy-2-naphthoate CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8527853#1-hydroxy-2-naphthoate-cas-number-and-molecular-weight]

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